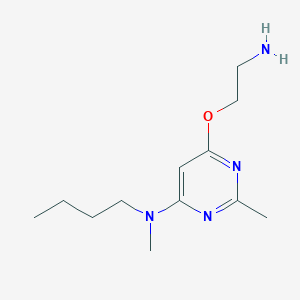
1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Multicomponent Reactions and Molecular Structures
One area where derivatives of 1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde are significant is in multicomponent reactions. For instance, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was synthesized through multicomponent reactions, including Aldol–Michael addition reactions, demonstrating the compound's utility in complex organic syntheses (Barakat et al., 2016).
Synthetic Precursors for Antitumor Agents
Oxopyrimidine-5-carbaldehydes and their derivatives, which relate to the structure of 1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde, show promise as synthetic precursors for antitumor agents. They are commonly synthesized through reactions like the Vilsmeier reaction, highlighting their potential in medicinal chemistry (Erkin & Krutikov, 2004).
Heterocyclic Compound Synthesis
The compound has relevance in the synthesis of heterocyclic compounds. A study demonstrated the formation of diastereomeric mixtures of new classes of heterocyclic stable pentaones, showcasing its utility in creating diverse heterocyclic structures (Jalilzadeh & Pesyan, 2011).
Synthesis of Fluorinated Compounds
In the synthesis of fluorinated compounds, derivatives of this chemical are also prominent. For example, fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives were prepared for fluoroalkylidene synthesis, indicating the compound's role in introducing fluorine atoms into organic molecules (Ghosh & Zajc, 2009).
Synthesis of Spiro Dihydrofurans and Cyclopropanes
The compound is instrumental in reactions leading to the formation of spiro dihydrofuran and cyclopropane derivatives, as demonstrated by an efficient methodology for the oxidative addition reaction of various aldehydes (Wang & Gao, 2009).
Catalytic Reactions and Synthesis of Pyrrolidines
Catalytic reactions involving derivatives of 1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde lead to the synthesis of pyrrolidines. A study showed that aldimines reacted with 1,1-cyclopropanediesters in the presence of Yb(OTf)3 to produce pyrrolidines (Carson & Kerr, 2005).
Propriétés
IUPAC Name |
1-[(5-fluoropyrimidin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-7-3-11-8(12-4-7)14-6-9(5-13)1-2-9/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRPZIFBXKURKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=N2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



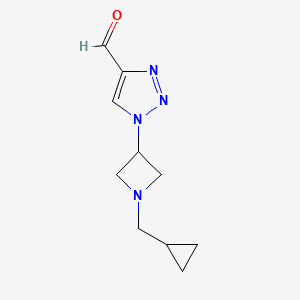
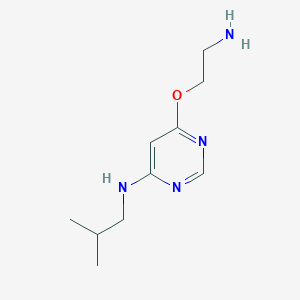
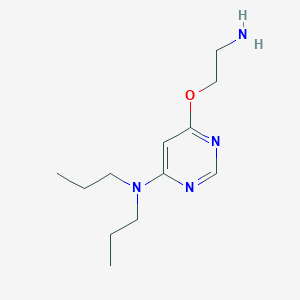
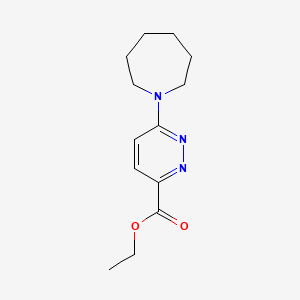

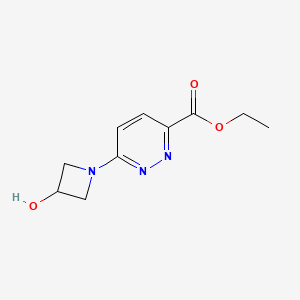

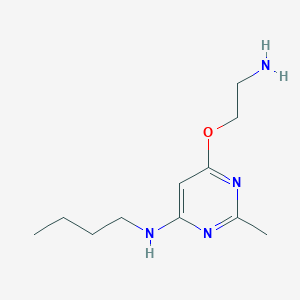

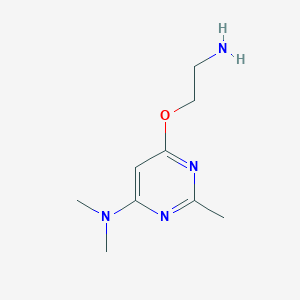
![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)

